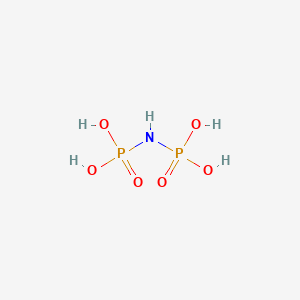

Imidodiphosphoric acid

Description

Properties

CAS No. |

26039-10-1 |

|---|---|

Molecular Formula |

HNNa4O6P2 |

Molecular Weight |

264.92 g/mol |

IUPAC Name |

(phosphonoamino)phosphonic acid |

InChI |

InChI=1S/H5NO6P2.4Na/c2-8(3,4)1-9(5,6)7;;;;/h(H5,1,2,3,4,5,6,7);;;;/q;4*+1/p-4 |

InChI Key |

KDZOOFFPQVQSQG-UHFFFAOYSA-J |

SMILES |

N(P(=O)(O)O)P(=O)(O)O |

Canonical SMILES |

N(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Other CAS No. |

27590-04-1 |

Related CAS |

27590-04-1 (Parent) |

Synonyms |

imidodiphosphate imidodiphosphonate imidodiphosphonic acid imidodiphosphonic acid, tetrasodium salt imidodiphosphoric acid |

Origin of Product |

United States |

Synthetic Methodologies for Imidodiphosphoric Acid and Its Derivatives

General Strategies for Imidodiphosphate Core Assembly

The construction of the central P-N-P backbone of imidodiphosphates can be achieved through several strategic approaches. Two prominent methods involve the use of phosphorus chloride precursors.

A highly efficient and operationally simple, single-flask synthesis for imidodiphosphate-based Brønsted acids has been developed utilizing hexachlorobisphosphazonium salts, such as hexachlorobisphosphazonium hexachlorophosphate (HCPP). acs.orgresearchgate.net This methodology relies on the sequential substitution of chloride ions. acs.org The process begins with the reaction of HCPP with diols, like BINOL derivatives, in the presence of a base such as pyridine (B92270). acs.orgresearchgate.net This initial reaction forms a key intermediate which can then undergo further substitutions. acs.orgmpg.de

Hydrolysis of this intermediate yields the desired imidodiphosphate (IDP). acs.orgresearchgate.net This approach is notably advantageous for creating sterically demanding IDPs that were previously difficult to access. acs.orgmpg.de For instance, a comparison of synthetic routes for a specific IDP showed a significant improvement in yield and reduction in reaction time from 37% over 4 days with a previous method to 85% in under 5 hours with the new methodology. acs.orgmpg.de

Furthermore, this method allows for the synthesis of a variety of related catalysts by substituting the remaining chlorides with other nucleophiles, such as trifluoromethanesulfonamide (B151150) (TfNH₂), before hydrolysis to produce iminoimidodiphosphates (iIDPs). acs.orgnih.gov This modular "toolbox" approach provides rapid access to a library of catalysts with a broad range of acidities (pKa from ~11 to <2 in MeCN) and tunable confined active sites from a common precursor. acs.orgnih.gov

Table 1: Comparison of Synthetic Approaches for IDP 1e

| Method | Starting Materials | Reaction Time | Yield | Reference |

| Dimerization | Phosphoryl amide P-1 and phosphoryl chloride P-2 | 4 days | 37% | acs.orgmpg.de |

| HCPP Route | Corresponding BINOL and HCPP | < 5 hours | 85% | acs.orgmpg.de |

A more traditional and straightforward method for synthesizing esters of imidodiphosphoric acid involves the alcoholysis of imidodiphosphoric acid tetrachlorides, specifically (OPCl₂)₂NH. mdpi.comresearchgate.netresearchgate.net This reaction with an alcohol or sodium alkoxide (NaOR) leads to the formation of the corresponding symmetrical tetraesters of imidodiphosphoric acid. mdpi.comresearchgate.netresearchgate.net

Another related precursor, trichlorophosphazodichlorophosphonyl (Cl₃P=N–POCl₂), also known as dichlorophosphinylphosphorimidic trichloride, can be reacted directly with aliphatic alcohols in the presence of an amine to accept the generated HCl, yielding short-chain imidophosphoric acid esters. mdpi.comresearchgate.net

Design and Synthesis of C2-Symmetric Imidodiphosphoric Acids

The development of C2-symmetric imidodiphosphoric acids has been a pivotal advancement, creating highly effective catalysts for enantioselective reactions. These catalysts often feature a sterically demanding and well-defined chiral microenvironment. mpg.de

A significant class of C2-symmetric imidodiphosphoric acids is derived from the 1,1'-bi-2-naphthol (B31242) (BINOL) scaffold. mpg.de The synthesis strategy involves coupling two identical or different BINOL-derived phosphoryl chloride and phosphoramide (B1221513) units. mpg.deacs.org For example, starting from readily available 3,3'-substituted BINOL derivatives, synthetic intermediates can be obtained in a single step, and their subsequent coupling under basic conditions affords the desired C2-symmetric imidodiphosphoric acid. mpg.de

H₈-BINOL-derived imidodiphosphoric acids have also been synthesized and shown to be highly effective catalysts. acs.orgacs.org The synthesis of these H₈-BINOL catalysts from the corresponding phosphoryl chlorides and phosphoramides has been reported to proceed with better chemoselectivity and higher yields compared to their standard BINOL-based counterparts. acs.org These catalysts have proven effective in various enantioselective transformations, including Friedel-Crafts reactions and Pictet-Spengler-type reactions. acs.orgresearchgate.netnih.gov

Table 2: Selected BINOL-derived Imidodiphosphoric Acid Catalysts

| Catalyst Type | Application Example | Achieved Enantioselectivity | Reference |

| H₈-BINOL type | Enantioselective synthesis of Dihydroindolo-/-pyrrolo[1,2-a]quinoxalines | up to 99% ee | acs.orgacs.orgresearchgate.net |

| BINOL with different 3,3'-substituents | Enantioselective synthesis of pyrrolyl-substituted triarylmethanes | High enantioselectivities | nih.gov |

| C2-symmetric IDP | Asymmetric spiroacetalization | >95:5 er | acs.org |

In addition to BINOL, other chiral backbones have been employed to construct imidodiphosphoric acid catalysts. Notably, chiral imidodiphosphoric acids based on the vaulted biaryl (VAPOL) scaffold have been developed. thieme-connect.comgrafiati.com These VAPOL-type catalysts have demonstrated high efficiency in asymmetric vinylogous Mannich reactions, producing butenolides with high yields and excellent enantioselectivities (up to 97% ee). thieme-connect.com The synthesis follows the general principle of coupling a chiral diol-derived phosphoryl chloride with a corresponding phosphoramide.

Development of Tunable Imidodiphosphate-Based Brønsted Acids

A key advantage of imidodiphosphate-based catalysts is the ability to fine-tune their acidity and steric confinement. acs.orgnih.govthieme-connect.com By modifying the substituents on the chiral backbone and the groups attached to the nitrogen atom of the imidodiphosphate core, a wide spectrum of Brønsted acids can be accessed.

The synthetic methodology starting from hexachlorobisphosphazonium salts is particularly powerful in this regard. acs.orgresearchgate.netnih.gov It allows for a modular assembly, providing access to not only standard imidodiphosphates (IDPs) but also to more acidic variants like iminoimidodiphosphates (iIDPs) and imidodiphosphorimidates (IDPi). acs.orgnih.govthieme-connect.com This is achieved by the stepwise substitution of chloride ions with different nucleophiles, such as various sulfonamides, before the final hydrolysis step. acs.org

This strategy has enabled the creation of previously inaccessible catalyst scaffolds with high structural confinement and a broad acidity range. acs.orgnih.gov For instance, the introduction of (trifluoromethyl)sulfonylimino units in place of oxygen atoms significantly increases the acidity, leading to the development of super acidic catalysts like imidodiphosphorbis(iminosulfonylimino)imidate (IDPii). thieme-connect.com These tunable catalysts have shown exceptional performance in challenging asymmetric reactions, such as the enantioselective sulfoxidation of small, unbiased substrates. acs.orgnih.gov

Imidodiphosphates (IDP)

Imidodiphosphates (IDPs) are a class of chiral Brønsted acids that have demonstrated significant utility in asymmetric catalysis. Traditionally, the synthesis of IDPs has relied on a dimerization strategy. uni-koeln.deacs.org This established method involves the preparation of two key monomeric phosphoryl units derived from a chiral diol, typically a substituted 1,1'-bi-2-naphthol (BINOL). uni-koeln.deacs.org

The first monomer, a phosphoryl chloride, is synthesized by reacting the BINOL derivative with phosphoryl chloride (POCl₃) in the presence of a base like pyridine. uni-koeln.deacs.org The second monomer, a phosphoryl amide, is obtained by treating the phosphoryl chloride with ammonia (B1221849). uni-koeln.deacs.org The final step is the dimerization of the phosphoryl chloride and the phosphoryl amide under basic conditions to yield the target IDP. uni-koeln.deacs.org However, this approach can be hampered by long reaction times, the need for purification of intermediates, and limitations imposed by sterically demanding substituents on the BINOL framework, which can lead to unsatisfactory yields. researchgate.netnih.gov

A more recent and efficient approach involves the use of hexachlorobisphosphazonium (HCPP) salts. researchgate.netnih.gov This streamlined, one-flask synthesis proceeds via the consecutive substitution of chloride ions on the HCPP salt. researchgate.netnih.gov In this method, the HCPP salt reacts with a BINOL derivative in pyridine to form a key intermediate. researchgate.net Subsequent hydrolysis of this intermediate with water readily affords the desired IDP product. researchgate.net This methodology has proven to be significantly faster and provides higher yields, even for sterically hindered IDPs that were previously difficult to access. researchgate.net

| Compound | Starting Material | Method | Reaction Time | Yield | Reference |

| IDP 1e | Corresponding BINOL | Dimerization | 4 days | 37% | researchgate.net |

| IDP 1e | Corresponding BINOL | HCPP Method | < 5 hours | 85% | researchgate.net |

| IDPs 1a-d | Corresponding BINOLs | HCPP Method | - | Readily available | researchgate.net |

Iminoimidodiphosphates (iIDP)

Iminoimidodiphosphates (iIDPs) are analogues of IDPs where one of the P=O groups is replaced by a P=NTf group (Tf = trifluoromethanesulfonyl). This modification enhances the acidity of the catalyst. The established synthesis of iIDPs utilizes a Staudinger reaction. uni-koeln.denih.gov This multi-step process involves the reaction of a phosphoryl azide (B81097) with an N-sulfonyl phosphoramidite. nih.gov The efficiency of the final Staudinger ligation is highly dependent on the steric properties of the BINOL substituents. uni-koeln.de

Similar to the synthesis of IDPs, a more modern and efficient route to iIDPs has been developed using HCPP salts. researchgate.netnih.gov This unified approach allows for the rapid synthesis of iIDPs from readily available starting materials in a single reaction vessel. researchgate.net The reaction of the HCPP-BINOL intermediate with a sulfonamide, such as trifluoromethanesulfonamide (TfNH₂), followed by hydrolysis, leads to the formation of the iIDP. uni-koeln.de This method circumvents the need for the pre-formation and isolation of monomeric units required in the Staudinger approach. researchgate.net

| Compound | Method | Key Reagents | Features | Reference |

| iIDP-1 | HCPP Method | HCPP, Ph-BINOL, TfNH₂, H₂O | Rapid formation of intermediates | uni-koeln.de |

| iIDP-2 | Staudinger Approach | PCl₃, TfNH₂, BINOL derivative | 6-step sequence | uni-koeln.de |

| iIDP-2 | HCPP Method | HCPP, BINOL derivative, TfNH₂, H₂O | More robust and user-friendly | uni-koeln.de |

| iIDPs | HCPP Method | HCPP, BINOLs, TfNH₂, H₂O | Rapid access to privileged catalyst motifs | researchgate.netnih.gov |

Imidodiphosphorimidates (IDPi)

Imidodiphosphorimidates (IDPis) are a class of highly acidic chiral Brønsted acids where two oxygen atoms of the imidodiphosphate core are replaced by N-sulfonyl groups. mpg.deuni-koeln.de One synthetic route to IDPis involves a dimerization strategy. uni-koeln.de This method utilizes an N-sulfonylphosphorimidoyl trichloride, which reacts with a BINOL derivative to form an N-sulfonylphosphoryl chloride. uni-koeln.de This intermediate is then treated with an ammonia source, such as gaseous ammonia or hexamethyldisilazane (B44280) (HMDS), to generate a phosphoryl amide in situ, which then dimerizes at high temperatures to afford the IDPi. uni-koeln.de

A more streamlined and user-friendly synthesis of IDPis also employs the HCPP-based methodology. researchgate.netnih.gov Starting from the HCPP-BINOL intermediate, the addition of two equivalents of a sulfonamide, such as trifluoromethanesulfonamide, leads to the formation of the IDPi. uni-koeln.de While the first sulfonamide addition is rapid, the substitution of the final P-Cl bond can require longer reaction times or the use of an additive like 4-DMAP to accelerate the reaction. researchgate.net Despite this, the HCPP method often provides improved yields and shorter reaction times compared to the dimerization strategy. researchgate.net

| Compound | Method | Key Reagents | Reaction Time | Yield | Reference |

| IDPi 3d | Dimerization | - | - | - | researchgate.net |

| IDPi 3d | HCPP Method | HCPP, BINOL, TfNH₂ | Shorter | Improved | researchgate.net |

| IDPi 3a | HCPP Method | HCPP, BINOL, TfNH₂ | - | Moderate | researchgate.net |

| IDPis | Dimerization | N-sulfonylphosphorimidoyl trichloride, BINOL, NH₃/HMDS | - | - | uni-koeln.de |

| IDPis | HCPP Method | HCPP, BINOLs, Sulfonamides | - | - | researchgate.netnih.gov |

Superacidic Imidodiphosphorbis(iminosulfonylimino)imidate (IDPii) Motifs

To achieve even higher levels of acidity, a new class of superacidic catalysts, the imidodiphosphorbis(iminosulfonylimino)imidates (IDPii), has been developed. uni-koeln.deresearchgate.net The synthesis of these extremely acidic motifs involves the incorporation of arylbis(trifluoromethylsulfonylimino)sulfonamides into the imidodiphosphate framework. uni-koeln.deresearchgate.net This development represents a significant advancement in the design of strong Brønsted acids. nih.govacs.org The HCPP-based unified approach has been instrumental in accessing these novel catalyst scaffolds. nih.gov The extreme reactivity of IDPii catalysts has been demonstrated in challenging chemical transformations. nih.govacs.org

| Compound Class | Key Feature | Synthetic Precursor | Acidity | Reference |

| IDPii | Superacidic | Arylbis(trifluoromethylsulfonylimino)sulfonamides | Exceeds that of trifluoromethanesulfonic acid | uni-koeln.deresearchgate.net |

| IDPii | Rationally designed | HCPP-derived intermediates | Extreme | nih.govacs.org |

Advanced Catalytic Applications in Asymmetric Organic Synthesis

Enantioselective Formation of Complex Molecular Scaffolds

Chiral imidodiphosphoric acids (IDPs) have emerged as a superior class of confined Brønsted acid organocatalysts. Their unique C2-symmetric structure, featuring a sterically demanding chiral microenvironment around a single, geometrically constrained active site, enables remarkable levels of stereocontrol in a variety of organic transformations. researchgate.netnih.gov This structural confinement is crucial for reactions involving small or structurally unbiased substrates, where traditional chiral phosphoric acids may offer insufficient interaction to induce high enantioselectivity. thieme-connect.com The enhanced acidity and modular nature of the IDP scaffold allow for rational design and fine-tuning, leading to exceptional performance in the synthesis of complex chiral molecules. researchgate.netacs.org

Spiroacetalization Reactions

The enantioselective synthesis of spiroacetals, privileged structures found in numerous biologically active natural products, represents a significant challenge in synthetic chemistry. nih.gov Confined Brønsted acids derived from an imidodiphosphoric acid motif have been successfully designed to catalyze the first asymmetric spiroacetalization of unfunctionalized hydroxyenol ethers. researchgate.netthieme-connect.com These catalysts create a highly sterically demanding and organized chiral environment, which is key to achieving high levels of enantioselectivity. researchgate.netnih.gov

The catalytic process involves the cyclization of hydroxyenol ethers, where the catalyst's confined active site precisely controls the facial selectivity of the nucleophilic attack on the intermediate oxocarbenium ion. researchgate.net Quantum mechanical/molecular mechanics (QM/MM) studies have shown that, unlike with less confined chiral phosphoric acids, the enantioselectivity in IDP-catalyzed spiroacetalization arises from the restricted area and direction of possible hydrogen-bonding interactions within the catalyst's rigid structure. rsc.org This allows for the synthesis of both thermodynamically and non-thermodynamically favored spiroacetal products in a catalyst-controlled manner. thieme-connect.com

Table 1: Imidodiphosphoric Acid Catalyzed Enantioselective Spiroacetalization

| Catalyst | Substrate | Product | Yield (%) | e.r. (S/R or R/S) | Ref. |

|---|---|---|---|---|---|

| 1a | Hydroxy enol ether | 5,5-Spiroacetal | 88 | 98:2 | thieme-connect.com |

| 1a | Hydroxy enol ether | 6,6-Spiroacetal | 91 | 96:4 | thieme-connect.com |

| (S)-IDP | Dihydropyran with pendant alcohol | Enantioenriched spiroketal | High | High | researchgate.net |

Sulfoxidation Reactions

Chiral imidodiphosphoric acids have proven to be highly effective catalysts for the asymmetric oxidation of sulfides to chiral sulfoxides, utilizing aqueous hydrogen peroxide as a green and readily available terminal oxidant. researchgate.netmpg.de The confined chiral cavity of the IDP catalyst is believed to bind and activate the hydrogen peroxide, facilitating a highly enantioselective oxygen atom transfer to the sulfide (B99878) substrate. mpg.denih.gov

This methodology is notable for its high efficiency and selectivity, often achieving excellent yields and enantiomeric ratios with minimal formation of the over-oxidized sulfone byproduct. researchgate.net The success of this catalytic system is attributed to the precise fit of the substrate within the catalyst's chiral pocket and the influence of weak noncovalent interactions, such as C-H···π and C-H···O, which dictate the stereochemical outcome. nih.goviitb.ac.in A unified synthetic approach allows for the rapid generation of diverse IDP catalysts, enabling the optimization of confinement and acidity to achieve exceptional enantioselectivity (>95:5 er) even for challenging small substrates like methyl n-propyl sulfide. acs.org This method has been successfully applied to the enantioselective synthesis of the anti-inflammatory drug Sulindac. mpg.de

Table 2: Enantioselective Sulfoxidation Catalyzed by Imidodiphosphoric Acids

| Catalyst | Substrate | Oxidant | Product | Yield (%) | e.r. | Ref. |

|---|---|---|---|---|---|---|

| IDP 1a | Thioanisole | H₂O₂ | (R)-Methyl phenyl sulfoxide | >99 | 98:2 | mpg.de |

| IDP 1c | Methyl n-propyl sulfide | H₂O₂ | Methyl n-propyl sulfoxide | 99 | 95:5 | acs.org |

| IDP 44 | Thioanisole | H₂O₂ | Sulfoxide 2 | - | 98% ee | researchgate.net |

O,O-Acetalization (Condensation of Diols and Aldehydes)

The direct, catalytic asymmetric acetalization of aldehydes with diols has been a long-standing challenge in organic synthesis. The development of confined imidodiphosphoric acid catalysts has provided a breakthrough in this area. mpg.de These catalysts facilitate the condensation of various diols and aldehydes to produce chiral O,O-acetals with high yields and excellent enantioselectivities. mpg.deresearchgate.net Furthermore, this catalytic system has been employed in the highly enantioselective kinetic resolution of diols, achieving selectivity factors greater than 300 for tertiary alcohols. researchgate.net

Table 3: Imidodiphosphoric Acid Catalyzed Asymmetric Acetalization

| Catalyst | Diol Substrate | Aldehyde Substrate | Product | Yield (%) | e.r. | Ref. |

|---|---|---|---|---|---|---|

| 1b | 1,2-Ethanediol | Benzaldehyde | Chiral O,O-acetal | 91 | 97:3 | mpg.de |

| 1b | 1,3-Propanediol | 2-Naphthaldehyde | Chiral O,O-acetal | 92 | 98:2 | mpg.de |

Aza-Friedel-Crafts Reactions (Pyrroles and Enamides/Imines)

The aza-Friedel-Crafts reaction is a fundamental C-C bond-forming reaction for the synthesis of aryl-methanamine scaffolds, which are core structures in many pharmaceutically important compounds. rsc.org Novel H₈-BINOL-type chiral imidodiphosphoric acids have been developed as exceptionally efficient catalysts for the first enantioselective aza-Friedel-Crafts reaction between pyrroles and enamides. rsc.orgrsc.org This catalytic system has also been extended to the reaction of pyrroles with imines. rsc.org

These reactions are characterized by their high efficiency, proceeding with very low catalyst loadings (as low as 0.3 mol%) to afford products with both tertiary and quaternary carbon centers in high yields (up to 99%) and with outstanding enantioselectivities (up to >99% ee). rsc.org The enhanced rigidity of the H₈-BINOL backbone compared to the standard BINOL scaffold is thought to create a more effective and selective chiral environment. rsc.org The methodology is robust and amenable to gram-scale synthesis. rsc.orgrsc.org

Table 4: H₈-BINOL Imidodiphosphoric Acid Catalyzed Aza-Friedel-Crafts Reactions

| Catalyst | Nucleophile | Electrophile | Catalyst Loading (mol%) | Yield (%) | ee (%) | Ref. |

|---|---|---|---|---|---|---|

| 1 | Pyrrole | Enamide | 0.3 - 2 | up to 99 | >99 | rsc.org |

| 1 | Pyrrole | Imine | 0.3 - 2 | up to 99 | >99 | rsc.org |

| H₈-BINOL IDP | Pyrrole | Enamide/Imine | 0.3 - 2 | High | High | dntb.gov.ua |

Friedel-Crafts Arylation (Indoles with Isatins)

The enantioselective Friedel-Crafts arylation of indoles with isatins provides access to chiral 3-hydroxy-3-indolyloxindoles, which are valuable building blocks in medicinal chemistry. H₈-BINOL-derived imidodiphosphoric acids have been identified as powerful Brønsted acid catalysts for this transformation. researchgate.netscispace.comresearchgate.net This represents the first highly enantioselective arylation of indoles with isatins catalyzed by a Brønsted acid. researchgate.net

The reaction proceeds smoothly under mild conditions, demonstrating broad substrate scope and affording a variety of 3-hydroxy-3-indolyloxindoles in high yields (up to 92%) and with excellent enantioselectivities (up to 99% ee). researchgate.netresearchgate.net The same catalytic system has also been successfully applied to the Friedel-Crafts reaction of pyrroles with 3-hydroxy-3-indolyloxindoles, yielding 3,3-diaryloxindoles with high yields and enantioselectivities. beilstein-journals.org

Table 5: Imidodiphosphoric Acid Catalyzed Friedel-Crafts Arylation of Indoles with Isatins

| Catalyst Type | Nucleophile | Electrophile | Product | Yield (%) | ee (%) | Ref. |

|---|---|---|---|---|---|---|

| H₈-BINOL IDP | Indoles | Isatins | 3-hydroxy-3-indolyloxindoles | <92 | <99 | researchgate.net |

| H₈-BINOL IDP | Indoles/Pyrroles | 3-hydroxy-3-indolyloxindoles | 3,3-diaryloxindoles | up to 99 | 98 | beilstein-journals.org |

Pictet-Spengler Type Reactions

The Pictet-Spengler reaction and its oxygen analogue, the oxa-Pictet-Spengler reaction, are powerful cyclization strategies for constructing key heterocyclic scaffolds like tetrahydro-β-carbolines and isochromans, respectively. acs.orgacs.org The development of a highly enantioselective catalytic version of these reactions has been a significant challenge. acs.orgnih.gov

Newly developed H₈-BINOL-type imidodiphosphoric acid catalysts have enabled the first enantioselective synthesis of 5,6-dihydroindolo[1,2-a]quinoxalines and phenyl-4,5-dihydropyrrolo[1,2-a]quinoxalines via efficient Pictet-Spengler-type reactions of indolyl anilines with ketones. acs.org These reactions proceed with low catalyst loading to give high yields and excellent enantioselectivities. acs.org For the challenging oxa-Pictet-Spengler reaction, a nitrated confined imidodiphosphoric acid catalyst was designed. acs.orgacs.orgnih.gov The introduction of nitro groups increases the catalyst's acidity, enabling the reaction of β-phenylethanols with both aliphatic and aromatic aldehydes to furnish substituted isochroman (B46142) derivatives in high yields and with outstanding enantioselectivities. acs.orgthieme-connect.com

Table 6: Imidodiphosphoric Acid Catalyzed Enantioselective Pictet-Spengler Type Reactions

| Catalyst Type | Reactants | Reaction Type | Product | Yield (%) | e.r. / ee (%) | Ref. |

|---|---|---|---|---|---|---|

| H₈-BINOL IDP | Indolyl anilines + Ketones | Pictet-Spengler | Dihydroindolo[1,2-a]quinoxalines | High | Excellent | acs.org |

| Nitrated IDP (5b) | Phenol ethanols + Aldehydes | oxa-Pictet-Spengler | Isochromans | up to 90 | 98:2 e.r. | acs.org |

| Chiral IDP | Tryptamine derivatives + Ketones | Pictet-Spengler | Indoline-benzodiazepines | up to 97 | up to 99 ee | researchgate.net |

Mannich Reactions

Chiral imidodiphosphoric acids have proven to be effective catalysts for the asymmetric vinylogous Mannich (AVM) reaction. thieme-connect.comresearchgate.net Specifically, (VAPOL)-type imidodiphosphoric acids catalyze the reaction between aldimines and 2-(trimethylsiloxy)furan, a silylated dienolate, to produce chiral butenolides. thieme-connect.comresearchgate.net These reactions, typically conducted in toluene (B28343) at low temperatures, yield a range of butenolide products with high yields, often up to 98%, and excellent stereoselectivities. thieme-connect.com Enantioselectivities can reach up to 97% ee, with diastereomeric ratios as high as 99:1 dr. thieme-connect.com The success of these catalysts, particularly in reactions involving aldimines that lack a neighboring hydroxyl group for internal coordination, highlights the efficacy of the chiral environment provided by the imidodiphosphoric acid scaffold. thieme-connect.com

Table 1: Imidodiphosphoric Acid-Catalyzed Asymmetric Vinylogous Mannich Reaction

| Catalyst Type | Substrate 1 (Aldimine) | Substrate 2 | Product | Yield (%) | ee (%) | dr |

| (VAPOL)-type | Aldimines | 2-(Trimethylsilyloxy)furan | Butenolides | up to 98 | up to 97 | up to 99:1 |

This table summarizes the general findings for the (VAPOL)-type imidodiphosphoric acid-catalyzed asymmetric vinylogous Mannich reaction. thieme-connect.com

Intramolecular Carbonyl-Ene Reactions

Confined imidodiphosphate catalysts are highly effective in promoting the intramolecular carbonyl-ene reaction of olefinic aldehydes. acs.orgnih.govacs.orgorganic-chemistry.org This organocatalytic approach provides a direct and atom-economical method for synthesizing diverse five-membered carbocyclic and heterocyclic ring systems. acs.orgorganic-chemistry.org The reaction yields trans-3,4-disubstituted products, such as pyrrolidines, tetrahydrofurans, and cyclopentanes, with high yields and impressive levels of diastereo- and enantioselectivity. acs.orgacs.orgorganic-chemistry.org Mechanistic investigations, including ESI-MS, NMR, and DFT studies, suggest that the reaction proceeds through a stepwise pathway that involves a novel covalent intermediate. acs.orgacs.org The confined nature of the imidodiphosphate catalyst is crucial for achieving high stereoselectivity, outperforming previously developed phosphoric acids. acs.org

Table 2: Intramolecular Carbonyl-Ene Cyclization of Olefinic Aldehydes

| Catalyst | Substrate Type | Product Ring System | Diastereoselectivity | Enantioselectivity |

| Confined Imidodiphosphate | Olefinic Aldehydes | Pyrrolidines, Tetrahydrofurans, Cyclopentanes | Good to Excellent (trans) | Good to Excellent |

This table provides a general overview of the outcomes for the confined imidodiphosphate-catalyzed intramolecular carbonyl-ene reaction. acs.orgacs.orgorganic-chemistry.org

[4+2] Cycloadditions

Intramolecular [4+2] Cycloaddition of ortho-Quinone Methides

A significant application of confined chiral imidodiphosphoric acids is in the first catalytic asymmetric intramolecular [4+2] cycloaddition of in situ generated ortho-quinone methides (o-QMs). mpg.dempg.denih.govresearchgate.net In this process, various salicylaldehydes react with dienyl alcohols to form transient o-QM intermediates. mpg.dempg.derhhz.net These intermediates then undergo a rapid intramolecular cycloaddition to furnish highly functionalized tricyclic frameworks, such as furanochromanes and pyranochromanes. mpg.dempg.denih.gov The reaction proceeds with excellent diastereoselectivity and enantioselectivity, with enantiomeric ratios often exceeding 99:1. mpg.de The confined chiral pocket of the imidodiphosphoric acid catalyst is credited with providing the necessary activation and stereo-differentiation for this transformation. mpg.de This method allows for the efficient construction of complex molecules with multiple contiguous stereocenters in a single step. mpg.de

Table 3: Asymmetric Intramolecular [4+2] Cycloaddition of in situ Generated o-QMs

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Yield (%) | er |

| Confined Imidodiphosphoric Acid | Salicylaldehydes | Dienyl Alcohols | Furanochromanes, Pyranochromanes | 75–91 | 92:8 to >99:1 |

Data summarized from representative examples of the reaction. mpg.de

Inverse-Electron-Demand Hetero-Diels-Alder Reactions

Imidodiphosphoric acids have been successfully employed to catalyze the inverse-electron-demand hetero-Diels-Alder (IED-HDA) reaction between β,γ-unsaturated α-ketoesters and 3-vinylindoles. bohrium.comnih.govresearchgate.net This reaction was previously challenging as 3-vinylindoles are not typical dienophiles for IED-HDA reactions. bohrium.com The use of imidodiphosphoric acid catalysts enables the synthesis of a series of optically active 3,4-dihydro-2H-pyran derivatives containing an indole (B1671886) moiety and three contiguous stereogenic centers. bohrium.comnih.govresearchgate.net The reactions proceed in excellent yields (70–99%), high diastereoselectivities (>20:1), and high enantioselectivities (73–99%). bohrium.comnih.govresearchgate.net It is proposed that the formation of a double hydrogen bond between the catalyst and the two reactants is crucial for achieving these excellent results. bohrium.com

Table 4: Imidodiphosphoric Acid-Catalyzed Inverse-Electron-Demand Hetero-Diels-Alder Reaction

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Yield (%) | dr | ee (%) |

| Imidodiphosphoric Acid | β,γ-Unsaturated α-Ketoesters | 3-Vinylindoles | 3,4-Dihydro-2H-pyrans | 70–99 | >20:1 | 73–99 |

This table summarizes the outcomes of the IED-HDA reaction catalyzed by imidodiphosphoric acids. bohrium.comnih.govresearchgate.net

Prins Cyclization

Chiral imidodiphosphoric acids have been utilized to catalyze the asymmetric Prins cyclization, a powerful tool for constructing tetrahydropyran (B127337) rings. beilstein-journals.orgnih.govbeilstein-journals.org In a notable example, the reaction of salicylaldehydes with 3-methylbut-3-en-1-ol, catalyzed by a chiral bis-BINOL-based imidophosphoric acid, affords highly functionalized 4-methylenetetrahydropyrans with high enantioselectivity. beilstein-journals.orgnih.gov A plausible mechanism involves the initial condensation of the aldehyde and alcohol to form an oxocarbenium ion, which can be described as an activated o-quinone methide resonance structure. thieme-connect.com Subsequent stereocontrolled C-C bond formation and deprotonation lead to the final product. thieme-connect.com The extreme steric bulk of the catalyst is considered key to the success of this transformation, ensuring high regio- and enantiocontrol. beilstein-journals.orgthieme-connect.com

Table 5: Asymmetric Prins Cyclization Catalyzed by Chiral Imidodiphosphoric Acid

| Catalyst Type | Reactant 1 | Reactant 2 | Product | Stereoselectivity |

| Chiral bis-BINOL-based Imidophosphoric Acid | Salicylaldehyde | 3-Methylbut-3-en-1-ol | 4-Methylenetetrahydropyran | High Enantioselectivity |

This table highlights a key example of the asymmetric Prins cyclization. beilstein-journals.orgnih.gov

Kinetic Resolution of Diols via Asymmetric Acetalization

A highly enantioselective kinetic resolution of diols has been developed using a chiral confined imidodiphosphoric acid catalyst through asymmetric acetalization. nih.govacs.orgacs.orgfigshare.com This method is particularly efficient for the resolution of racemic diols possessing tertiary alcohol stereocenters, achieving outstanding selectivity factors of up to >300. nih.govacs.orgacs.org The reaction involves the direct acetalization of an aldehyde with the racemic diol. acs.org A key feature of this method is that even in cases with moderate selectivity factors, highly enantioenriched diols can be obtained because the reaction is a stereodivergent resolution leading to diastereomeric acetals. nih.govacs.org For instance, using 1 mol% of the catalyst with isovaleraldehyde (B47997) and a terminal diol, the kinetic resolution proceeded with a high selectivity factor of 118. acs.org

Table 6: Kinetic Resolution of a Model Diol via Asymmetric Acetalization

| Aldehyde | Catalyst Loading (mol%) | Selectivity Factor (s) | Diol Yield (%) | Diol er |

| Isovaleraldehyde | 1 | 118 | 46 | 97.5:2.5 |

| n-Pentanal | 1 | 64 | 47 | 96:4 |

| Acetaldehyde | 2 | 39 | 45 | 93:7 |

| Isobutyraldehyde | 2 | 79 | 48 | 96.5:3.5 |

Data from the kinetic resolution of rac-1-phenyl-1,2-ethanediol using a confined imidodiphosphoric acid catalyst. acs.org

Nucleophilic Additions (e.g., Pyrrole and Indoles to 3-Vinylindoles)

Chiral imidodiphosphoric acids have proven to be highly effective catalysts for the enantioselective nucleophilic addition of pyrroles and indoles to 3-vinylindoles. nih.govacs.org This reaction provides a direct route to the synthesis of optically active 1,1,1-triarylethanes, which are valuable structural motifs in medicinal chemistry and materials science. nih.gov

The use of these catalysts leads to the formation of products with excellent yields and high enantioselectivities. nih.govacs.org For instance, a range of 1,1,1-triarylethanes with quaternary stereocenters have been synthesized in up to 99% yield and 98% enantiomeric excess (ee). nih.govacs.org The synthetic utility of this methodology has been demonstrated on a gram scale, highlighting its potential for practical applications. nih.govacs.org

Control experiments have suggested that the high efficiency and stereoselectivity of the reaction are due to the formation of a double hydrogen-bond between the catalyst and the substrates. nih.govacs.org This interaction effectively organizes the transition state, leading to the observed high levels of asymmetric induction.

Table 1: Asymmetric Nucleophilic Addition of Pyrrole and Indoles to 3-Vinylindoles

| Entry | Nucleophile | Electrophile (3-Vinylindole) | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | Pyrrole | Substituted 3-vinylindole | Chiral Imidodiphosphoric Acid | up to 99 | up to 98 | nih.gov |

| 2 | Indole | Substituted 3-vinylindole | Chiral Imidodiphosphoric Acid | up to 99 | up to 98 | nih.gov |

Desymmetrization Reactions (e.g., meso-aziridines)

The desymmetrization of meso-compounds is a powerful strategy for the synthesis of chiral molecules. Chiral imidodiphosphoric acids have been successfully employed as catalysts in the desymmetrization of meso-aziridines. acs.orgresearchgate.net This reaction involves the enantioselective ring-opening of the aziridine (B145994) with a nucleophile, leading to the formation of a chiral product.

For example, the desymmetrization of N-acylaziridines with trimethylsilylphenylthiolate (Me3SiSPh), catalyzed by a VAPOL hydrogen phosphate, produces β-(N-acylamino)phenylthioethers in a highly enantioselective manner, with enantiomeric excesses ranging from 78-99%. researchgate.net The choice of the aziridine/nucleophile/catalyst molar ratio is crucial for achieving high enantioselectivities. researchgate.net

The proposed mechanism involves the activation of the aziridine by the chiral Brønsted acid catalyst, followed by nucleophilic attack. The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to the observed enantioselectivity.

Polymerization Catalysis

Ring-Opening Polymerization (ROP) of Lactones

Imidodiphosphoric acid (IDPA) and its derivatives have been identified as efficient catalysts for the ring-opening polymerization (ROP) of lactones, such as δ-valerolactone (δ-VL) and ε-caprolactone (ε-CL). rsc.org This method provides a metal-free route to biodegradable aliphatic polyesters like poly(δ-valerolactone) (PVL) and poly(ε-caprolactone) (PCL). rsc.org

The polymerization, initiated by benzyl (B1604629) alcohol (BnOH) in toluene at room temperature, achieves high conversions of over 90%. rsc.org The reactions exhibit characteristics of a living polymerization, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersities. rsc.org

A derivative, imidodiphosphorimidate (IDPi), also acts as an effective acid/base bifunctional organocatalyst for the controlled/living ROP of lactones, yielding polymers with excellent control over molecular weight and narrow dispersity at low catalyst loadings under mild conditions. researchgate.netresearchgate.net

Table 2: Imidodiphosphoric Acid Catalyzed ROP of Lactones

| Monomer | Catalyst | Initiator | Conversion (%) | Polymer | Reference |

| δ-Valerolactone | IDPA | Benzyl Alcohol | >90 | Poly(δ-valerolactone) | rsc.org |

| ε-Caprolactone | IDPA | Benzyl Alcohol | >90 | Poly(ε-caprolactone) | rsc.org |

| δ-Valerolactone | IDPi | Not Specified | High | Poly(δ-valerolactone) | researchgate.netresearchgate.net |

| ε-Caprolactone | IDPi | Not Specified | High | Poly(ε-caprolactone) | researchgate.netresearchgate.net |

Tunable Acidity and Confinement in Catalytic Performance

The catalytic performance of imidodiphosphate-based Brønsted acids is significantly influenced by their tunable acidity and the confined nature of their active sites. uni-koeln.denih.govresearchgate.net These catalysts can be systematically modified to span a wide range of acidities, with pKa values in acetonitrile (B52724) ranging from approximately 11 to less than 2. nih.govresearchgate.netacs.org This tunability allows for the optimization of the catalyst for specific reactions.

The confined structure of these catalysts, often created by bulky substituents on the BINOL backbone, creates a chiral microenvironment around the acidic proton. uni-koeln.de This steric confinement is crucial for achieving high levels of stereocontrol in asymmetric reactions by dictating the orientation of substrates in the transition state. uni-koeln.deacs.org

A unified synthesis approach allows for the rapid and efficient creation of a variety of imidodiphosphate (IDP), iminoimidodiphosphate (iIDP), and imidodiphosphorimidate (IDPi) catalysts with distinct steric and electronic properties from a common intermediate. nih.govresearchgate.netacs.org This modularity has led to the development of highly active and selective catalysts for challenging transformations, including the enantioselective sulfoxidation of unfunctionalized sulfides. nih.govresearchgate.netacs.org Furthermore, novel superacidic catalysts have been designed and synthesized, demonstrating reactivity that surpasses that of conventional super-Brønsted acids like trifluoromethanesulfonic acid. nih.govresearchgate.netacs.org

Catalyst Loading and Efficiency in Large-Scale Synthesis

The efficiency of imidodiphosphoric acid catalysts is a key factor in their potential for large-scale synthetic applications. numberanalytics.comnumberanalytics.com Low catalyst loadings are desirable to minimize costs and simplify product purification. numberanalytics.com

In several reported applications, imidodiphosphoric acid catalysts have demonstrated high efficiency at low loadings. For example, in the enantioselective aza-Friedel-Crafts reaction of pyrroles with enamides and imines, catalyst loadings as low as 0.3–2 mol% have been shown to be effective. researchgate.net Similarly, in the ring-opening polymerization of lactones, low catalyst loadings of imidodiphosphorimidate (IDPi) have been used successfully. researchgate.netresearchgate.net

The ability to perform these reactions on a gram scale further underscores the practical utility of this class of catalysts. nih.govacs.org For industrial-scale synthesis, factors such as catalyst cost, recyclability, and ease of separation from the product become critical considerations. numberanalytics.com While the complexity of chiral imidodiphosphoric acid catalysts can make them relatively expensive, their high efficiency and the potential for catalyst recycling can offset this cost in large-scale processes.

Mechanistic Elucidation and Computational Chemistry Investigations

Quantum Mechanical/Molecular Mechanical (QM/MM) Studies

Quantum mechanical/molecular mechanical (QM/MM) methods are particularly well-suited for studying large catalytic systems. In this approach, the reactive center of the catalyst and substrate is treated with high-level quantum mechanics (QM), while the surrounding chemical environment, including the bulk of the catalyst and solvent, is described using more computationally efficient molecular mechanics (MM). This hybrid approach allows for the accurate modeling of complex reaction dynamics.

QM/MM studies have been instrumental in analyzing the transition state (TS) conformations of reactions catalyzed by chiral imidodiphosphoric acids. By exhaustively analyzing these conformations, researchers can compute levels of enantioselectivity that closely align with experimental results. rsc.org For instance, in the spiroacetalization of enol-ethers, QM/MM methods have been used to investigate the mechanism when promoted by a chiral imidodiphosphoric acid catalyst. rsc.org These computational models help to identify the specific geometric arrangements of the substrate and catalyst in the transition state that lead to the preferential formation of one enantiomer over the other. The calculations can reveal crucial details about bond-forming and bond-breaking processes and the energies associated with different reaction pathways.

The mechanism of chiral induction by imidodiphosphoric acid catalysts has been a key area of investigation using QM/MM methods. Unlike some other catalysts where steric hindrance is the primary factor controlling enantioselectivity, studies on imidodiphosphoric acids have shown that chiral discrimination often arises from a more confined catalyst structure. rsc.org This confinement restricts the area and direction of possible hydrogen-bonding interactions between the catalyst and the substrate. rsc.org The precise orientation enforced by these interactions within the chiral cavity of the catalyst is responsible for the high levels of asymmetric induction observed. nih.gov QM/MM simulations can map out the potential energy surface of the reaction, illustrating how the catalyst's structure guides the substrate into a specific, stereochemically favored orientation during the critical transition state. rsc.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is another cornerstone of computational chemistry that has been widely applied to study reactions involving imidodiphosphoric acids. DFT calculations provide a good balance between accuracy and computational cost, making them suitable for investigating electronic structures, reaction energies, and the nature of chemical bonds in medium to large-sized molecules.

DFT calculations have been successfully employed to understand the origins of diastereoselectivity in reactions such as the Prins cyclization. The Prins cyclization is a valuable carbon-carbon bond-forming reaction for synthesizing substituted tetrahydropyrans. beilstein-journals.orgnih.gov Chiral imidodiphosphoric acids have been shown to be highly effective catalysts for asymmetric Prins cyclizations. beilstein-journals.org DFT studies can model the reaction mechanism, identifying the key intermediates and transition states. scielo.br For example, in the reaction between salicylaldehyde and 3-methylbut-3-en-1-ol, a bulky chiral bis-BINOL-based imidophosphoric acid catalyst was found to be highly efficient, and DFT calculations could rationalize how the catalyst's structure leads to the observed high enantioselectivity. beilstein-journals.org By comparing the energies of different diastereomeric transition states, DFT can predict and explain the experimentally observed product ratios.

| Reaction | Catalyst Type | Key Computational Finding |

| Asymmetric Prins Cyclization | Chiral Imidodiphosphoric Acid | The bulky nature of the catalyst is crucial for achieving high enantioselectivity. beilstein-journals.org |

| Asymmetric Sulfoxidation | Axially Chiral Imidodiphosphoric Acid | Chiral induction is governed by the substrate fitting into the catalyst's chiral cavity and weak noncovalent interactions. nih.gov |

The catalytic activity and selectivity of imidodiphosphoric acids are often governed by subtle noncovalent interactions. DFT calculations are particularly adept at characterizing these supramolecular interactions, such as hydrogen bonding and C-H···π interactions. nih.govnih.gov In the context of asymmetric sulfoxidation, DFT studies have identified that weak C-H···π and C-H···O interactions between the catalyst and the substrate are responsible for the observed chiral induction. nih.gov These calculations can quantify the strength of these interactions and reveal their geometric preferences, providing a detailed picture of the substrate-catalyst complex. This understanding is crucial for the rational design of new and improved catalysts with enhanced stereoselectivity.

Role of Catalyst Confinement in Stereocontrol

A recurring theme in the study of imidodiphosphoric acid catalysis is the importance of the catalyst's confined structural environment in dictating stereocontrol. The unique, cage-like chiral pocket of these catalysts plays a critical role in pre-organizing the substrate for a highly stereoselective transformation.

This confinement effect has been highlighted in various reactions, including spiroacetalizations and kinetic resolutions of diols. rsc.orgresearchgate.net Unlike less confined catalysts where small substrates might fit in multiple orientations leading to poor selectivity, the restricted space within imidodiphosphoric acids forces the substrate into a well-defined binding mode. rsc.org This precise positioning minimizes the energy of the favored transition state while increasing the energy of competing transition states, leading to high enantiomeric or diastereomeric ratios. Computational studies, particularly QM/MM, have been pivotal in demonstrating that this chiral discrimination results from the limited space and directional hydrogen-bonding opportunities within the catalyst's confined structure. rsc.org The principle of using a confined chiral space to achieve high stereocontrol is a key design element for this class of powerful organocatalysts. researchgate.net

Restricted Area and Direction of Hydrogen-Bonding Interactions

The confined structure of chiral imidodiphosphoric acid catalysts plays a crucial role in their ability to discriminate between stereoisomeric transition states. Quantum mechanics/molecular mechanics (QM/MM) studies have shown that, unlike less confined phosphoric acid catalysts where steric effects and substrate distortion are primary drivers of enantioselectivity, the chiral discrimination in imidodiphosphoric acid systems results from the restricted area and specific direction of possible hydrogen-bonding interactions. researchgate.net This highly controlled environment dictates how substrates can approach and bind within the catalyst's chiral pocket, favoring the formation of one enantiomer over the other. researchgate.net The hydroxyl group is particularly important in bioactive molecules due to its capacity to form strong hydrogen bonds, which can increase bioavailability by influencing hydrophilicity. mdpi.com

Hydrogen bonds are defined as transient intermolecular forces between a hydrogen atom bonded to an electronegative element (like oxygen, fluorine, or nitrogen) and another nearby electronegative element. youtube.com The strength of these bonds can be comparable to those found in carboxylic acid dimers, with contact distances representing 71–76% of the sum of the van der Waals radii and bond angles approaching 180°. mdpi.com

Bifunctional Hydrogen Bonding between Catalyst and Substrate

Imidodiphosphoric acids often operate as bifunctional catalysts, possessing both a Brønsted acidic site and a Lewis basic site. This dual functionality allows the catalyst to activate both the electrophile and the nucleophile simultaneously. The typical mechanism involves the acid acting as a proton donor to activate a substrate, such as an imine, generating a more reactive iminium species. nih.gov Concurrently, the conjugate base of the acid, acting as a hydrogen-bond acceptor, can bind and orient the other reactant, facilitating the key bond-forming step. nih.gov This cooperative activation is a hallmark of many powerful organocatalysts, including chiral Brønsted bases like bifunctional iminophosphoranes (BIMPs), which integrate an H-bond donor with a strongly basic site to achieve high efficiency in enantioselective reactions. nih.gov The ability to engage in multiple types of hydrogen bond interactions, including with backbone amides and the sidechains of polar and acidic amino acids, is a key feature of their catalytic activity. rsc.org

Noncovalent Interactions (e.g., C-H...π, C-H...O)

Beyond classical hydrogen bonding, weaker noncovalent interactions are critical for achieving high stereoselectivity. In asymmetric sulfoxidation reactions catalyzed by axially chiral imidodiphosphoric acids, weak C-H···π and C-H···O interactions have been identified as decisive factors for chiral induction. nih.gov These interactions help to rigidly orient the substrate within the catalyst's chiral cavity, stabilizing the preferred transition state. nih.gov C-H···π interactions, which occur between a soft acidic C-H bond and a soft basic π-system, are fundamental in various chemical phenomena and play a significant role in determining supramolecular structures. scielo.org.mxresearchgate.net Similarly, π-π interactions contribute to the binding of the substrate to the catalyst. nih.gov The presence and nature of these varied noncovalent forces, including π-π stacking and lone-pair···π interactions, are often confirmed through theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis. mdpi.comnih.gov

Probing Acidity and Activation Modes

Quantifying the acidity of imidodiphosphoric acids and understanding how they activate reagents are essential for catalyst design and reaction optimization. Various experimental and spectroscopic techniques are employed for this purpose.

Gutmann-Beckett Studies for Lewis Acidity Quantification

The Gutmann-Beckett method is a widely used experimental technique to evaluate the Lewis acidity of various chemical species. wikipedia.org The method utilizes triethylphosphine oxide (Et₃PO) as a 31P NMR spectroscopic probe. wikipedia.orgmagritek.com The oxygen atom of Et₃PO is a strong Lewis base that interacts with Lewis acidic sites, causing a deshielding of the adjacent phosphorus nucleus. wikipedia.org This deshielding results in a downfield shift of the 31P NMR signal. cardiff.ac.uk

The magnitude of this chemical shift is used to calculate an Acceptor Number (AN), which provides a quantitative measure of Lewis acidity. wikipedia.org The scale is typically referenced against the 31P chemical shift of Et₃PO in a weakly Lewis acidic solvent like hexane (AN = 0) and a strongly Lewis acidic one like antimony pentachloride (SbCl₅) (AN = 100). wikipedia.org Higher AN values correspond to greater Lewis acidity. wikipedia.org This method is valued for its experimental convenience and has been applied to a wide range of compounds, from common solvents to strong Lewis acids like boron trihalides. magritek.com

| Solvent/Lewis Acid | Acceptor Number (AN) | Relative Lewis Acidity |

|---|---|---|

| Hexane | 0 | Very Weak |

| Dichloromethane | 20.4 | Moderate |

| Methanol (B129727) | 41.3 | Strong |

| Water | 54.8 | Very Strong |

| Antimony Pentachloride (SbCl₅) | 100 | Reference Strong |

This table illustrates the concept of Acceptor Numbers for various substances, as determined by the Gutmann-Beckett method. wikipedia.orgmagritek.com

Spectroscopic Probes (e.g., 29Si NMR) for Lewis Acidity

Various spectroscopic techniques are employed to probe Lewis acidity. While 31P NMR is central to the Gutmann-Beckett method using phosphine oxide probes nih.gov, other nuclei can also serve as sensitive probes of the local electronic environment. For instance, 29Si NMR spectroscopy is used to characterize Lewis acid sites in aluminosilicate networks. nih.gov In these materials, the chemical shift and quadrupolar coupling parameters of aluminum centers, resolved by techniques like 27Al TQ/MAS NMR, can be correlated with DFT calculations to assign specific [L–AlO₃] and [AlO₄]⁻ centers. nih.gov Similarly, 29Si NMR provides information about the silicon environment and its proximity to these Lewis acidic aluminum sites. nih.gov These methods allow for the detailed characterization of both Brønsted and Lewis acid sites that are crucial for the catalytic properties of these materials. nih.gov

Electrophilic Activation of Reagents (e.g., H₂O₂)

A key function of imidodiphosphoric acid catalysts is the electrophilic activation of reagents through noncovalent interactions. acs.org A notable example is the activation of hydrogen peroxide (H₂O₂), a green and sustainable oxidant. acs.orgrsc.org Confined chiral imidodiphosphoric acids have been shown to catalyze the highly enantioselective oxidation of sulfides to sulfoxides using H₂O₂. acs.orgorganic-chemistry.org In this process, the catalyst is thought to activate H₂O₂ toward the nucleophilic sulfide (B99878) via hydrogen bonding within its chiral cavity. acs.orgorganic-chemistry.org This mode of activation enhances the electrophilicity of an oxygen atom in H₂O₂, facilitating its transfer to the substrate. acs.org

Studies have demonstrated that imidodiphosphoric acid catalysts can exhibit significantly higher reactivity and achieve excellent enantioselectivity (e.g., enantiomeric ratios up to 99:1) compared to related phosphoric acids, often with low catalyst loadings. acs.orgorganic-chemistry.org The efficiency of these reactions can be further improved by removing water, which is a byproduct. acs.orgorganic-chemistry.org This approach represents a significant advance in organocatalysis, providing a metal-free method for asymmetric oxidations that rivals the performance of the best metal-based systems. organic-chemistry.org

| Catalyst Type | Substrate | Oxidant | Key Feature | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| Confined Imidodiphosphoric Acid (6b) | Sulfide (1a) | H₂O₂ | High Enantioselectivity | 99:1 |

| Confined Imidodiphosphoric Acid (6c) | Sulfide (1a) | H₂O₂ | High Enantioselectivity | 99:1 |

| General Imidodiphosphoric Acids (6) | Sulfides | H₂O₂ | Reduced Catalyst Loading (2 mol%) | - |

This table summarizes the performance of confined imidodiphosphoric acid catalysts in the enantioselective sulfoxidation with hydrogen peroxide. acs.orgorganic-chemistry.org

Heterodimerizing Self-Assembly as an Activation Mode

Extensive literature searches and computational chemistry database inquiries did not yield specific research findings on the heterodimerizing self-assembly of imidodiphosphoric acid as a distinct mode of activation. While the broader concepts of self-assembly and dimerization are recognized activation strategies for various catalytic systems, detailed mechanistic studies and computational investigations focusing on the heterodimerization of imidodiphosphoric acid with other molecules to induce or enhance its catalytic activity are not prominently documented in the reviewed scientific literature.

The principles of supramolecular chemistry suggest that non-covalent interactions, such as hydrogen bonding, could drive the formation of heterodimers involving imidodiphosphoric acid and a secondary molecular entity. Such an assembly could potentially alter the steric and electronic properties of the imidodiphosphoric acid, thereby modulating its reactivity and catalytic performance. However, without specific experimental or computational studies, any proposed mechanism remains speculative.

Future research in this area would be necessary to elucidate whether heterodimerizing self-assembly constitutes a viable activation pathway for imidodiphosphoric acid. Such studies would likely involve a combination of spectroscopic methods to identify and characterize heterodimeric species in solution, coupled with detailed kinetic analysis to quantify the impact on catalytic activity. Computational modeling, particularly density functional theory (DFT), would be instrumental in predicting the structures of potential heterodimers and calculating the energetic changes associated with their formation and subsequent role in a catalytic cycle.

Coordination Chemistry and Ligand Design Principles

Imidodiphosphorus Acids as Versatile Ligands

Imidodiphosphorus acids, particularly their dichalcogenidoimidodiphosphinato derivatives with the general formula [R₂P(E)NHP(E')R'₂] (where E, E' can be O, S, Se, Te and R, R' are alkyl or aryl groups), are highly versatile ligands in coordination chemistry. researchgate.net These ligands are considered flexible inorganic analogues of the well-known β-diketonate ligands. researchgate.net Their versatility stems from the wide range of possible substituents on the phosphorus atoms and the variable nature of the chalcogen atoms, which allows for fine-tuning of their steric and electronic properties. researchgate.net The deprotonated form of these acids, the imidodiphosphinato anion, acts as a ligand that can coordinate to a vast array of elements. researchgate.net These compounds have demonstrated their capability to form stable coordination complexes with most metals and several non-metals, typically in their deprotonated state. researchgate.net

The parent imidodiphosphoric acid, (HO)₂P(O)NHP(O)(OH)₂, and its organic derivatives are recognized for their bifunctional nature. The synthesis of these ligand precursors can be achieved through various routes, including the alcoholysis of imidodiphosphoric acid tetrachlorides, (OPCl₂)₂NH, with sodium alkoxides or aryloxides (NaOR) to yield the corresponding esters. researchgate.net Another method involves the reaction of trichlorophosphazodichlorophosphonyl (Cl₃P=N-POCl₂) with alcohols in the presence of an amine to accept the released HCl. researchgate.net

Formation of Metal Complexes

The deprotonated anions of imidodiphosphorus acids readily form complexes with a wide variety of metal ions, showcasing their broad coordination capabilities. These ligands are capable of forming chelate rings with metal centers, leading to the formation of stable complexes.

Imidodiphosphorus acids have been extensively used to synthesize complexes with main group metals. researchgate.net A significant body of research exists on the derivatives formed with elements such as aluminum, gallium, indium, tin, lead, antimony, and bismuth. researchgate.netresearchgate.netebin.pub For instance, diorganotin(IV) complexes with these ligands have been reported. researchgate.net The coordination chemistry also extends to mercury(II), with several bis(tetraorganodichalcogenoimidodiphosphinato)mercury(II) derivatives having been prepared and studied using multinuclear NMR spectroscopy. researchgate.net

Recent studies have also explored the reactions of imidazolium-substituted diphosphate-diide (IDP) with main group cations like Ga⁺, Ge²⁺, Sn²⁺, and Pb²⁺, leading to the formation of cationic nido-clusters. chemrxiv.org These complexes exhibit significant Lewis acidity at the metal centers. chemrxiv.org

A summary of selected main group metal complexes with imidodiphosphinato ligands is presented below.

| Metal | Ligand Type | Reference |

| Al, Ga, In | Imidodiphosphato | ebin.pub |

| Sn(IV) | (O,S) ligands | researchgate.net |

| Pb(II) | (O,S) ligands | researchgate.net |

| Sb(III), Sb(V) | (O,S) ligands | researchgate.net |

| Bi(III) | (O,S) ligands | researchgate.net |

| Hg(II) | [(SPMe₂)(SPPh₂)N]⁻, [(OPMe₂)(SPPh₂)N]⁻ | researchgate.net |

| Ga(III) | (O,S) ligands | researchgate.net |

| In(III) | (O,S) ligands | researchgate.net |

The versatility of imidodiphosphorus acid derivatives is further demonstrated by their ability to coordinate with d-block and f-block elements. researchgate.net A wide range of transition metal complexes have been synthesized and characterized. researchgate.net These include tetrahedral bis-chelates of Co(II), Zn(II), and Cd(II), as well as square planar complexes of Ni(II), Pd(II), and Pt(II). researchgate.net The d-block elements, also known as transition metals, are defined as elements having partially filled d orbitals, which allows them to form stable complexes with various oxidation states. libretexts.orgslideshare.net

Complexes with mixed chalcogen donor atoms, such as [Co{(OPPh₂)(EPPh₂)N}₂] where E is S or Se, have been specifically investigated. researchgate.net Furthermore, complexes of ruthenium have been formed through the coordination of the nitrogen lone pair on poly(4-vinylpyridine) with dichlorotricarbonylruthenium(II). kpi.ua

Coordination with f-block elements, the lanthanides and actinides, has also been achieved. researchgate.net For example, lanthanide tris-chelates exhibiting interesting optical properties have been synthesized. researchgate.net The structure of tris(tetraphenyl imidodiphosphato)ytterbium(III) has been reported, and other lanthanide complexes with imidodiphosphonate ligands, such as those of Er, Gd, Tb, Dy, Eu, and Yb, have been formed and isolated. researchgate.net

| Element/Block | Metal Ion(s) | Complex Type/Example | Reference |

| d-Block | Co(II) | Tetrahedral bis-chelate, [Co{(OPPh₂)(SePPh₂)N}₂] | researchgate.net |

| d-Block | Zn(II) | Tetrahedral bis-chelate, [Zn{(OPPh₂)(SePPh₂)N}₂] | researchgate.net |

| d-Block | Cd(II) | Tetrahedral bis-chelate | researchgate.netresearchgate.net |

| d-Block | Ni(II) | Square planar derivative, [Ni{(OPPh₂)(SePPh₂)N}₂] | researchgate.netresearchgate.net |

| d-Block | Pd(II), Pt(II) | Square planar derivative | researchgate.netresearchgate.net |

| d-Block | Mo(V) | (O,S) ligand complex | researchgate.net |

| f-Block | Yb(III) | Tris(tetraphenyl imidodiphosphato)ytterbium(III) | researchgate.net |

| f-Block | Ln(III) | Ln(tpOp)₃ (Ln = Er, Gd, Tb, Dy, Eu, Yb) | researchgate.net |

Structural Analysis of Coordination Compounds

The structures of coordination compounds derived from imidodiphosphoric acids are primarily elucidated using single-crystal X-ray diffraction and various spectroscopic techniques. researchgate.netscirp.org These analyses provide detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

X-ray crystallography has been instrumental in confirming the molecular structures of numerous complexes. For instance, the crystal structure of Hg[(SPMe₂)(SPPh₂)N]₂ revealed its specific coordination environment. researchgate.net Similarly, the structures of cobalt complexes like [Co{(OPPh₂)(EPPh₂)N}₂] (E = S, Se) have been determined, showing a pseudo-tetrahedral coordination sphere. researchgate.net A comparison of the M[(OPPh₂)(SePPh₂)N]₂ complexes (where M = Co, Ni, Zn) showed them to be isomorphous. researchgate.net The coordination geometry around the central metal ion in these complexes is often a distorted octahedron or tetrahedron, depending on the metal and the ligands. scirp.org

Spectroscopic methods are crucial for characterizing these complexes, both in the solid state and in solution. researchgate.netnih.govspectroscopyonline.com Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is widely used to investigate the solution behavior and confirm the coordination of the ligand to the metal. researchgate.netresearchgate.net Infrared (IR) spectroscopy provides evidence of coordination by showing shifts in the vibrational frequencies of the P-N-P and P=O/P=S bonds upon complexation. kpi.ua For example, in ruthenium complexes with poly(4-vinylpyridine), a shift in the CN stretching frequency of the pyridine (B92270) ring to higher energy indicates coordination to the metal center. kpi.ua

| Compound/Complex Family | Analytical Technique | Key Finding | Reference |

| Hg[(SPMe₂)(SPPh₂)N]₂ | X-ray Crystallography | Determined crystal and molecular structure | researchgate.net |

| Hg[(OPMe₂)(SPPh₂)N]₂ | X-ray Crystallography | Determined crystal and molecular structure | researchgate.net |

| M[(OPPh₂)(SePPh₂)N]₂ (M=Co, Ni, Zn) | X-ray Crystallography | Isomorphous structures with pseudo-tetrahedral MO₂Se₂ coordination sphere | researchgate.net |

| [Co{(OPPh₂)(EPPh₂)N}₂] (E=S, Se) | X-ray Crystallography | Confirmed tetrahedral geometry | researchgate.net |

| Polymeric Ruthenium Complexes | Infrared Spectroscopy | Shift in CN stretch of pyridine ring indicates coordination | kpi.ua |

| Mercury(II) imidodiphosphorus complexes | ¹H, ¹³C, ³¹P NMR | Characterization in solution | researchgate.net |

| Lanthanide(III) imidodiphosphonate complexes | Phosphorus NMR | Characteristic shifts support coordination to the lanthanide ion | researchgate.net |

Advanced Characterization Methodologies in Research

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For imidodiphosphoric acid-based catalysts, this technique provides incontrovertible proof of their molecular structure, conformation, and the nature of their sterically confined active sites.

Researchers have successfully used single-crystal X-ray analysis to characterize various imidodiphosphoric acid derivatives and their products. For instance, the structure of an imino-imidodiphosphate (iIDP) was investigated by X-ray crystallography, revealing a bifunctional active center coordinated to two water molecules within a structurally confined cavity. acs.org This analysis provided a concrete visualization of the catalyst's architecture, which is crucial for understanding its function. acs.org

Furthermore, this technique is vital for determining the absolute configuration of chiral molecules produced in reactions catalyzed by these acids. In studies of asymmetric inverse-electron-demand hetero-Diels-Alder reactions and the synthesis of 1,1,1-triarylethanes, the absolute configuration of the products was unequivocally confirmed by single-crystal X-ray diffraction analysis. acs.orgbohrium.com This is essential for validating the enantioselectivity of the catalytic process. The crystallographic data for many of these compounds, such as triarylmethanes and other complex organic molecules, are often made available in supporting information of research publications, providing a valuable resource for the scientific community. acs.orgacs.org

Table 1: Examples of Imidodiphosphoric Acid-Related Structures Determined by X-ray Crystallography

| Compound Class/Derivative | Key Structural Insight | Reference |

| Imino-imidodiphosphate (iIDP) | Confirmed a structurally confined, bifunctional active site. | acs.org |

| Chiral 3,4-dihydro-2H-pyran | Determined the absolute configuration of the product. | bohrium.com |

| 1,1,1-Triarylethane | Confirmed the structure and absolute configuration of the product. | acs.org |

| Triarylmethane | Provided definitive structural data for the chiral product. | acs.org |

Advanced Spectroscopic Investigations for Structural and Mechanistic Insights

While X-ray crystallography provides a static picture of the solid state, various spectroscopic methods offer invaluable information about the structure, dynamics, and reaction mechanisms in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ³¹P NMR, is ubiquitously used to characterize the products of reactions catalyzed by imidodiphosphoric acids and to resolve their stereochemistry. rsc.org For instance, in the development of aza-Friedel–Crafts reactions, detailed ¹H and ¹³C NMR data were used to confirm the structures of the resulting pyrrolyl-substituted products. rsc.org Similarly, ³¹P NMR titration has been used to determine binding constants between phosphoric acids and other molecules, shedding light on intermolecular interactions. mpg.de

Infrared (IR) spectroscopy is employed to identify key functional groups and vibrational modes, such as the P=O and P-N-P bonds, which are characteristic of the imidodiphosphate core. In related imidophosphinate compounds, FTIR and NMR spectra have been used to confirm that the ketoamine form is the predominant tautomer in both the solid state and in solution. researchgate.net

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI+), is essential for confirming the elemental composition of newly synthesized molecules with high accuracy. rsc.org Mechanistic studies have also employed ESI-MS, alongside NMR, to reveal that certain reactions proceed through a stepwise pathway involving a novel covalent intermediate. researchgate.net

Table 2: Spectroscopic Data for a Representative Product of an Imidodiphosphoric Acid-Catalyzed Reaction (R)-N-[1-(4-methylphenyl)-1-(pyrrol-2-yl)ethyl]acetamide

| Nucleus | Chemical Shift (δ) in ppm | Reference |

| ¹³C NMR | 143.4, 137.7, 137.2, 135.8, 130.9, 129.5, 129.2, 127.3, 127.2, 118.6, 108.3, 108.0, 55.7, 21.6, 21.2 | rsc.org |

| HRMS (ESI+) | m/z calculated for C₁₉H₂₁N₂O₂S ([M+H]⁺): 341.1318 | rsc.org |

| HRMS (ESI+) | m/z found: 341.1318 | rsc.org |

Computational Prediction of Molecular Structures and Properties

Computational chemistry has become an indispensable tool for investigating imidodiphosphoric acid-catalyzed reactions, providing deep mechanistic insights that are often inaccessible through experimental methods alone.

Density Functional Theory (DFT) calculations are widely used to model reaction pathways and support proposed mechanisms. researchgate.net For example, DFT studies have supported a bifunctional mechanism for ring-opening polymerizations, where both the acidic proton and the basic P=O group of the catalyst participate in activating the monomer. researchgate.netresearchgate.net Computational studies have also been crucial in establishing C-C bond formation as the enantioselectivity-determining step in certain catalytic cycles. nsf.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach for studying large, complex systems like a catalyst-substrate complex. rsc.orgrsc.org This method allows the reactive core of the system to be treated with high-level quantum mechanics while the less critical surrounding structure is handled with more computationally efficient molecular mechanics. A significant QM/MM study elucidated the source of enantioselectivity in a spiroacetalization reaction catalyzed by a confined imidodiphosphoric acid. rsc.orgrsc.org The calculations revealed that a unique, bifunctional hydrogen-bonding interaction between the catalyst and substrate "confines" the substrate, limiting its accessible reaction space and thereby dictating the stereochemical outcome. rsc.org

Furthermore, high-level quantum mechanical calculations are used to investigate phenomena such as catalyst aggregation. rsc.org These studies have shown that the formation of catalyst dimers is possible even for large, confined catalysts and that this aggregation can be influenced by solvent polarity, temperature, and catalyst architecture, ultimately impacting reaction kinetics and selectivity. rsc.org

Table 3: Application of Computational Methods in Imidodiphosphoric Acid Research

| Computational Method | Application | Key Finding | Reference(s) |

| Density Functional Theory (DFT) | Mechanistic Investigation | Supported a bifunctional activation pathway in catalysis. | researchgate.netresearchgate.net |

| DFT | Stereoselectivity Analysis | Identified the enantioselectivity-determining step of a reaction. | nsf.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enantioselectivity Origin | Revealed that chiral discrimination arises from a confining bifunctional hydrogen bond. | rsc.orgrsc.org |

| High-level Quantum Mechanics | Catalyst Aggregation | Showed that dimer formation is spontaneous under certain conditions and can influence reaction kinetics. | rsc.org |

Emerging Research Directions and Future Perspectives

Expansion of Catalytic Scope to Novel Transformations

The inherent versatility of imidodiphosphoric acid catalysts is driving the exploration of their utility in a variety of novel and challenging chemical transformations. Researchers are continually pushing the boundaries of what can be achieved with these catalysts, moving beyond established reactions to tackle previously elusive synthetic challenges.

A significant area of development is the application of chiral IDP catalysts in asymmetric sulfoxidation. mpg.deacs.org By activating hydrogen peroxide within its chiral cavity, an imidodiphosphoric acid catalyst has been shown to facilitate the efficient and highly enantioselective oxidation of sulfides. mpg.de This methodology has proven effective for the synthesis of biologically important molecules, including the anti-inflammatory drug Sulindac. mpg.de Furthermore, the development of IDP catalysts with exceptionally high structural confinement has enabled the first highly enantioselective sulfoxidation of challenging small substrates like methyl n-propyl sulfide (B99878). acs.orgresearchgate.net

The catalytic prowess of IDPs extends to the formation of acetals. Chiral confined Brønsted acids based on the imidodiphosphoric acid scaffold have successfully catalyzed the direct asymmetric acetalization of aldehydes with diols, a transformation that has been historically difficult to achieve with high selectivity. mpg.de This has opened doors for the enantioselective synthesis of chiral O,O-acetals. mpg.de Moreover, these catalysts have been instrumental in the first catalytic asymmetric spiroacetalization, highlighting their ability to control complex stereochemical outcomes. mpg.deacs.org

Recent research has also demonstrated the potential of highly acidic and confined imidodiphosphorimidate (IDPi) catalysts, a derivative of IDPs, in protonating unactivated olefins. This has led to highly enantioselective intramolecular hydroarylations of unactivated olefins with indoles, providing access to valuable tetrahydrocarbazole structures. acs.org This breakthrough suggests significant potential for other hydrofunctionalization reactions that form products with quaternary stereogenic centers. acs.org Additionally, IDPi catalysts have been successfully employed in the catalytic asymmetric Nazarov cyclization of simple, acyclic, alkyl-substituted divinyl ketones, yielding monocyclic cyclopentenones with excellent regio-, diastereo-, and enantioselectivities. mpg.de

Rational Design of Next-Generation Confined Brønsted Acid Catalysts

A key driver of progress in imidodiphosphoric acid catalysis is the ability to rationally design and synthesize new generations of catalysts with tailored properties. By systematically modifying the catalyst structure, researchers can fine-tune both the steric and electronic environment of the active site, leading to enhanced reactivity and selectivity.

The design of C2-symmetric imidodiphosphoric acids, featuring an extremely sterically demanding chiral microenvironment, has been a pivotal development. mpg.deacs.org This design incorporates a single, geometrically constrained bifunctional active site, which is crucial for achieving high levels of stereocontrol, particularly in reactions involving small or structurally unbiased substrates. mpg.deacs.org A unified, single-flask synthesis of imidodiphosphate-based Brønsted acids has been developed, allowing for rapid access to a variety of catalysts, including imidodiphosphates (IDP), iminoimidodiphosphates (iIDP), and imidodiphosphorimidates (IDPi). acs.orgresearchgate.net This methodology provides a toolbox approach, enabling the creation of catalysts with a broad range of acidities and tunable confinement. acs.orgresearchgate.net

This rational design approach has led to the development of super acidic catalyst motifs, such as imidodiphosphorbis(iminosulfonylimino)imidate (IDPii), which exhibits reactivity exceeding that of common super-Brønsted acids. acs.orgresearchgate.net This enhanced acidity has enabled novel transformations, such as the α-methylation of a silyl (B83357) ketene (B1206846) acetal (B89532) using methanol (B129727) as the methyl source. acs.orgresearchgate.net The development of sterically demanding IDPi catalysts has also been a focus, with the synthesis of a bulky catalyst bearing 9-phenanthryl substituents. chemrxiv.orgchemrxiv.org Computational studies have demonstrated that this catalyst is one of the most sterically hindered IDPis synthesized to date, and it has shown great promise in complex reactions like the asymmetric Prins-semipinacol rearrangement. chemrxiv.orgchemrxiv.org

Integration with Multicomponent Reaction Strategies